molecular formula C7H6N4O B595836 Di(imidazol-1-yl)(113C)methanone CAS No. 181517-09-9

Di(imidazol-1-yl)(113C)methanone

Cat. No. B595836
CAS RN: 181517-09-9
M. Wt: 163.144
InChI Key: PFKFTWBEEFSNDU-CDYZYAPPSA-N
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Description

“Di(imidazol-1-yl)(113C)methanone” is also known as "1,1’-Carbonyldi(1H-imidazole)" . It is a white crystalline solid and acts as a coupling agent for peptide synthesis . It is a more environmentally friendly alternative to highly toxic insidious poison phosgene .


Synthesis Analysis

“Di(imidazol-1-yl)(113C)methanone” can be prepared straightforwardly by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions . The side product, imidazolium chloride, and solvent are removed to result in the crystalline product . An alternative precursor, 1-(trimethylsilyl)imidazole, requires more preparative effort but has the advantage that the coproduct, trimethylsilyl chloride, is volatile .


Molecular Structure Analysis

The molecular formula of “Di(imidazol-1-yl)(113C)methanone” is C7H6N4O . Its InChI code is 1S/C7H7N5/c8-7(11-3-1-9-5-11)12-4-2-10-6-12/h1-6,8H .


Chemical Reactions Analysis

“Di(imidazol-1-yl)(113C)methanone” is mainly employed to convert amines into amides, carbamates, ureas . It can also be used to convert alcohols into esters . The formation of amide is promoted by “Di(imidazol-1-yl)(113C)methanone”. Although the reactivity of “Di(imidazol-1-yl)(113C)methanone” is less than acid chlorides, it is more easily handled and avoids the use of thionyl chloride in acid chloride formation, which can cause side reactions .


Physical And Chemical Properties Analysis

“Di(imidazol-1-yl)(113C)methanone” appears as a white fine powder . It reacts with water . Its molar mass is 162.152 g·mol−1 .

properties

IUPAC Name

di(imidazol-1-yl)(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKFTWBEEFSNDU-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=N1)[13C](=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747288
Record name Di(1H-imidazol-1-yl)(~13~C)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181517-09-9
Record name Di(1H-imidazol-1-yl)(~13~C)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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